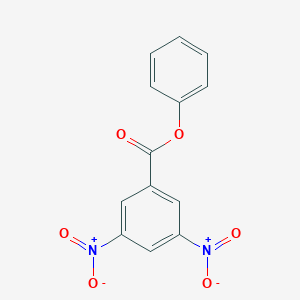

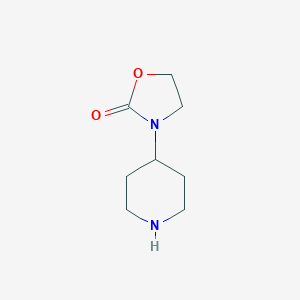

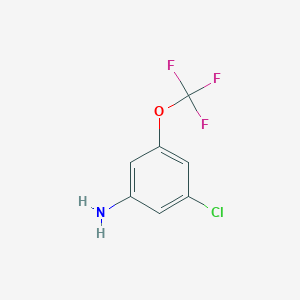

![molecular formula C9H17N B180396 6-Azaspiro[4.5]decane CAS No. 177-17-3](/img/structure/B180396.png)

6-Azaspiro[4.5]decane

Descripción general

Descripción

“6-Azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H17N . It is the core structure of the azaspirodecanedione moiety found in some of the azapirones .

Synthesis Analysis

The synthesis of azaspiro[4.5]decane involves a domino reaction, which includes highly regioselective C–C coupling and spiro scaffold steps . In another synthesis strategy, halichlorine and pinnaic acid, which are structurally related natural alkaloids isolated from different marine organisms, demonstrate a wide range of biological effects .

Molecular Structure Analysis

The molecular weight of this compound is 139.24 . The InChI code for this compound is 1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2 .

Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 205.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.2±3.0 kJ/mol, and it has a flash point of 72.7±16.5 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity : 6-Azaspiro[4.5]decane serves as a core structure in various natural and synthetic products with significant biological activities. Its unique and novel skeleton makes it a challenging and intriguing target for chemical synthesis. Various strategies have been developed to synthesize spiroaminals like this compound due to their potential applications (Sinibaldi & Canet, 2008).

Anticancer Properties : Compounds derived from 1-thia-azaspiro[4.5]decane, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, have been synthesized and shown to exhibit moderate to high inhibition activities against various human carcinoma cell lines. This indicates its potential as a scaffold for developing anticancer agents (Flefel et al., 2017).

Antibacterial Properties : Derivatives of this compound have been synthesized and demonstrated significant in vitro antibacterial activity against multiple bacterial species. This suggests its potential for development into antibacterial agents (Natarajan et al., 2021).

Cancer Cell Growth Inhibition : Certain azaspiro[4.5]decane derivatives, like N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, have shown significant inhibition of human multiple myeloma cell growth both in vitro and in vivo. This suggests a potential application in treating certain types of cancer (Hamasaki et al., 2005).

Anticonvulsant Properties : Several studies have synthesized and evaluated N-phenylamino and N-(pyridine-2-yl) derivatives of this compound for their anticonvulsant properties. These studies have demonstrated promising results in seizure threshold tests, indicating the potential of these derivatives as anticonvulsant agents (Kamiński et al., 2008), (Kamiński et al., 2006).

Construction of Complex Natural Products : The compound has been used in strategies for constructing the complex azaspirocyclic core structure of natural products like halichlorine and the pinnaic acids, showcasing its value in sophisticated organic synthesis (Matsumura et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Azaspiro[4.5]decane is a structural component of several marine alkaloids, including halichlorine and pinnaic acid . These alkaloids have been found to interact with various biological targets. For instance, halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1) . On the other hand, pinnaic acid has been found to inhibit cytoplasmic phospholipase A2(cPLA2) at a semi-inhibitory concentration of 0.2 mm in vitro .

Mode of Action

For example, the inhibition of VCAM-1 by halichlorine can potentially be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific targets of the compound. For instance, the inhibition of VCAM-1 by halichlorine affects the adhesion of leukocytes to the vascular endothelium, a key process in the development of atherosclerosis . Similarly, the inhibition of cPLA2 by pinnaic acid affects the production of arachidonic acid and its metabolites, which play a crucial role in inflammation and other physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its presence in various marine alkaloids with wide-ranging biological effects . For example, the inhibition of VCAM-1 by halichlorine can reduce the adhesion of leukocytes to the vascular endothelium, potentially mitigating the progression of atherosclerosis .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-Azaspiro[4.5]decane are largely derived from its unique structure. The compound’s unique structure and potentially valuable biological activity have prompted strong synthetic interest .

Cellular Effects

The cellular effects of this compound are diverse and significant. For instance, it has been found to inhibit the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1), which can be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound demonstrates a wide range of biological effects, suggesting that it may have significant long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to significantly inhibit the production of interleukin 6 (IL-6) and inflammation in rat arthritis and autoimmune animal models .

Metabolic Pathways

Given its biochemical properties and cellular effects, it is likely that it interacts with various enzymes and cofactors .

Transport and Distribution

Given its biochemical properties and cellular effects, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it is directed to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

6-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEQFLLZBBTQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626578 | |

| Record name | 6-Azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177-17-3 | |

| Record name | 6-Azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)

![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)